3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
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Overview
Description
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a compound that features a bipyridine moiety attached to an aminopropanoic acid backbone. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry. This compound, in particular, combines the properties of bipyridine with those of an amino acid, potentially offering unique reactivity and applications.
Mechanism of Action
Target of Action
It’s known that 2,2’-bipyridine, a structural component of this compound, is a bidentate chelating ligand, forming complexes with many transition metals . This suggests that the compound might interact with metal ions in biological systems.
Mode of Action
It’s known that 2,2’-bipyridine, a part of this compound, forms complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, leading to changes in the biochemical processes involving these metal ions.
Pharmacokinetics
It’s known that genetic factors can influence the pharmacokinetics of compounds, affecting the enzymes and transporters involved in their absorption, distribution, metabolism, and elimination . The impact on bioavailability would depend on these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the coupling of a bipyridine derivative with an aminopropanoic acid precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of aminopropanoic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid, often employs large-scale coupling reactions using robust and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the bipyridine ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include bipyridine N-oxides, reduced bipyridine derivatives, and various substituted bipyridine compounds .
Scientific Research Applications
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to coordinate with metal ions.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry and materials science.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to the presence of the aminopropanoic acid moiety, which introduces additional functional groups and reactivity. This allows for more diverse applications, particularly in biological and medicinal chemistry, where the amino acid functionality can interact with biomolecules .
Properties
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQURBMIRJISI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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